

BPR1K871: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a detailed, scalable synthesis protocol, and a summary of its biological activity. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

BPR1K871 is a quinazoline-based compound with the chemical formula C₂₅H₂₈ClN₇O₂S and a molecular weight of 526.06 g/mol . Its structure is characterized by a substituted quinazoline core linked to a thiazole-containing urea side chain.

Caption: Chemical structure of **BPR1K871**.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **BPR1K871**.



Parameter	Value	Notes
Molecular Formula	C25H28CIN7O2S	
Molecular Weight	526.06 g/mol	_
IC50 AURKA	22 nM	[1][2][3]
IC50 AURKB	13 nM	[1][3]
IC50 FLT3	19 nM	[1][2][3]
EC50 MOLM-13 (AML cell line)	~5 nM	[1][2][4]
EC ₅₀ MV4-11 (AML cell line)	~5 nM	[1][2][4]
EC ₅₀ COLO205 (Colon cancer)	< 100 nM	[1]
EC ₅₀ Mia-PaCa-2 (Pancreatic cancer)	< 100 nM	[1]
LogD _{7.4}	4.41	For the quinazoline core lead compound.[1]
Aqueous Solubility	0.452 μg/mL	For the precursor compound 4. [1]
Pharmacokinetics (rat, IV)	Long t ₁ / ₂	[5]

Synthesis of BPR1K871

A robust and scalable six-step synthesis for **BPR1K871** has been developed, enabling kilogram-scale production with an overall yield of 16.5%.[3] This process avoids hazardous reagents and laborious purification steps, making it suitable for large-scale manufacturing.

Experimental Workflow

The synthesis can be visualized as a multi-step process starting from commercially available materials.





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Caption: Scalable synthesis workflow for **BPR1K871**.

Detailed Experimental Protocols

The following protocols are based on the optimized, scalable synthesis route.

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one



- 2-Amino-4-hydroxybenzoic acid is condensed with formamidine acetate.
- The reaction mixture is heated, and the product is isolated upon cooling.

Step 2: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

- 7-Hydroxyquinazolin-4(3H)-one is reacted with 1,3-propanediol in the presence of a suitable base.
- The reaction is carried out at an elevated temperature, followed by purification.

Step 3: Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

- 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
- The reaction is performed under reflux, and the excess reagent is removed under reduced pressure.

Step 4: Synthesis of tert-Butyl (2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)carbamate

- 4-Chloro-7-(3-chloropropoxy)quinazoline is reacted with tert-butyl (2-aminoethyl)carbamate.
- This nucleophilic aromatic substitution is typically carried out in a suitable solvent with a base.

Step 5: Synthesis of N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine

- The Boc protecting group is removed from the product of Step 4 using trifluoroacetic acid (TFA).
- The reaction is usually performed at room temperature, followed by neutralization and extraction.

Step 6: Synthesis of BPR1K871

 N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine is reacted with 3-chlorophenyl isocyanate.



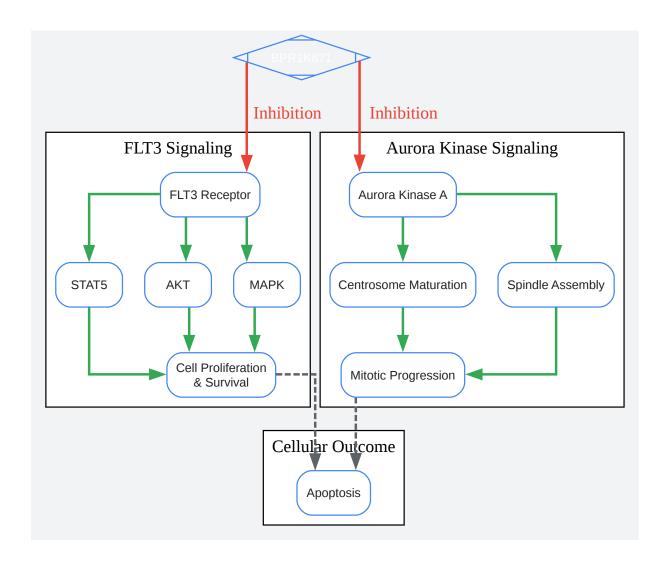
 The final product, BPR1K871, is formed through a urea linkage and can be purified by crystallization.

Biological Activity and Signaling Pathways

BPR1K871 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), both of which are critical targets in oncology.[1][3] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells. Aurora kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Signaling Pathway Inhibition

The dual-targeting nature of **BPR1K871** allows it to simultaneously disrupt two key oncogenic signaling pathways.





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Caption: **BPR1K871** inhibits FLT3 and Aurora Kinase A signaling pathways.

Conclusion

BPR1K871 is a promising multi-kinase inhibitor with potent activity against key cancer targets. The well-defined and scalable synthesis route, combined with its strong preclinical efficacy, positions **BPR1K871** as a strong candidate for further clinical development. This guide provides foundational technical information to aid researchers and drug development professionals in their evaluation and potential advancement of this compound.

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